Cevidoplenib

Description

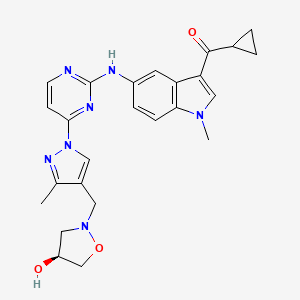

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUBLQESBVOSH-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703788-21-9 |

Source

|

| Record name | Cevidoplenib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEVIDOPLENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cevidoplenib: A Technical Guide to its Mechanism of Action in B Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] This pivotal role of SYK in intracellular signaling, particularly in immune cells, positions it as a key therapeutic target for a range of autoantibody-mediated autoimmune diseases, including Immune Thrombocytopenia (ITP) and Systemic Lupus Erythematosus (SLE).[1][4] In B lymphocytes, SYK is an essential transducer of signals originating from the B-cell receptor (BCR).[3] By inhibiting SYK, this compound effectively attenuates the downstream signaling cascade that governs B-cell activation, proliferation, differentiation, and autoantibody production.[2][5] This technical guide provides an in-depth analysis of this compound's mechanism of action in B cells, supported by quantitative biochemical and cellular data, detailed experimental protocols, and visual diagrams of the core pathways and processes.

Core Mechanism: Selective Inhibition of Spleen Tyrosine Kinase (SYK)

This compound's primary mechanism of action is the direct inhibition of the enzymatic activity of SYK.[3] SYK is a non-receptor tyrosine kinase that is critical for signaling downstream of various immunoreceptors, including the BCR in B cells and Fc receptors in other immune cells like macrophages.[3][5]

Upon engagement of the BCR with a cognate antigen, associated kinases like LYN phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits of the BCR complex. This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane, autophosphorylation, and full enzymatic activation. Activated SYK then phosphorylates a suite of downstream adapter proteins and enzymes, initiating multiple signaling cascades that are fundamental to B-cell fate and function.

This compound binds to the ATP-binding pocket of SYK, preventing its phosphorylation activity and thereby halting the propagation of the BCR signal at its origin. This blockade results in the suppression of B cell-driven autoantibody production and a reduction in macrophage-mediated destruction of platelets in diseases like ITP.[5][6]

Quantitative Data on Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how strongly it inhibits its target) and its selectivity (its activity against the intended target versus other kinases). This compound's active form, SKI-O-592, has demonstrated high potency for SYK and superior selectivity over other related kinases.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) values of SKI-O-592 against SYK and a panel of other kinases. A lower IC50 value indicates greater potency.

| Kinase Target | SKI-O-592 IC50 (nM) | Selectivity Ratio (IC50 / SYK IC50) |

| SYK | 6.2 | 1.0 |

| RET | 412 | 66.5 |

| KDR (VEGFR2) | 687 | 110.8 |

| Pyk2 | 709 | 114.4 |

| Jak2 | 1,859 | 299.8 |

| FLT3 | 1,783 | 287.6 |

| Jak3 | 5,807 | 936.6 |

| FGFR3 | 5,662 | 913.2 |

| FGFR1 | 16,960 | 2735.5 |

| Data sourced from MedChemExpress and Probechem, citing Cho S, et al. (2023).[2][7] |

Table 2: Cellular Activity in ITP Patients (Phase II Clinical Trial)

This table presents key efficacy endpoints from a Phase II study of this compound in patients with persistent and chronic Immune Thrombocytopenia (ITP).

| Endpoint | Placebo (n=12) | This compound 200 mg BID (n=26) | This compound 400 mg BID (n=22) |

| Overall Platelet Response | 33.3% | 46.2% | 63.6% |

| Sustained Platelet Response** | 0% | 19.2% | 27.3% |

| ≥2 Consecutive Platelet Counts ≥50,000/μL | 8.3% | 19.2% | 40.9% |

| Platelet count ≥30,000/μL and a doubling of baseline.[5][6] | |||

| **Platelet count ≥50,000/μL during at least 4 of the last 6 visits.[6] |

Detailed Experimental Protocols

The following protocols are representative methodologies used to characterize the mechanism of action of SYK inhibitors like this compound.

In Vitro Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SYK.

-

Reagents & Materials : Recombinant human SYK enzyme, biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound), and a detection system (e.g., TR-FRET, luminescence-based).[8][9][10]

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then dilute into kinase reaction buffer.

-

In a 384-well microplate, add the SYK enzyme and the this compound dilutions. Incubate for 10-15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Add detection reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and a streptavidin-conjugated acceptor fluorophore for TR-FRET).

-

Incubate for 60 minutes at room temperature to allow detection reagents to bind.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation Assay (Cellular)

This assay measures the effect of this compound on the proliferation of B cells following BCR stimulation.

-

Reagents & Materials : Isolated primary B cells or a B-cell line (e.g., Ramos), complete RPMI-1640 media, a cell proliferation dye (e.g., CFSE or CellTrace™ Violet), a BCR stimulus (e.g., anti-IgM F(ab')2 fragments), and this compound.[11][12][13]

-

Procedure :

-

Label B cells with CFSE dye according to the manufacturer's protocol.

-

Plate the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.

-

Add the BCR stimulus (e.g., 10 µg/mL anti-IgM) to the appropriate wells. Include unstimulated and stimulated controls (with DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

-

Harvest the cells and analyze them by flow cytometry.

-

-

Data Analysis : Gate on the live cell population. In the CFSE channel (e.g., FITC), the unstimulated cells will show a single bright peak. Proliferating cells will show multiple peaks of successively halved fluorescence intensity. Quantify the percentage of divided cells or the proliferation index in the presence of different concentrations of this compound to determine its effect on B-cell proliferation.

Western Blot for Downstream BCR Signaling

This method is used to detect the phosphorylation status of key proteins downstream of SYK, providing direct evidence of target engagement and pathway inhibition in a cellular context.

-

Reagents & Materials : B-cell line (e.g., Ramos), serum-free media, BCR stimulus (anti-IgM), this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-phospho-SYK, anti-phospho-PLCγ2, anti-phospho-ERK), and HRP-conjugated secondary antibodies.[14][15][16][17]

-

Procedure :

-

Starve Ramos B cells in serum-free media for 2-4 hours.

-

Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.

-

Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes).

-

Immediately lyse the cells on ice with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-PLCγ2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the resulting signal using a digital imager.

-

Strip and re-probe the membrane with antibodies for total protein (e.g., total PLCγ2) or a loading control (e.g., actin) to ensure equal loading.

-

-

Data Analysis : Quantify the band intensity for the phosphorylated proteins and normalize to the total protein or loading control. Compare the levels of phosphorylation in this compound-treated samples to the stimulated DMSO control to demonstrate dose-dependent inhibition of the signaling pathway.

Summary of B-Cell Specific Effects

The selective inhibition of SYK by this compound translates into a cascade of functional consequences for B cells, ultimately leading to the therapeutic effect observed in autoantibody-driven diseases.

References

- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GENOSCO [genosco.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. This compound (SKI-O-592) | Syk inhibitor | Probechem Biochemicals [probechem.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 12. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. licorbio.com [licorbio.com]

Cellular Targets of Cevidoplenib in Autoimmune Disease: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. By targeting SYK, this compound effectively modulates the pathogenic mechanisms underlying a range of autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.

Introduction to this compound and its Primary Target: Spleen Tyrosine Kinase (SYK)

This compound is a synthetic, low-molecular-weight compound designed to treat autoimmune diseases such as rheumatoid arthritis, immune thrombocytopenia (ITP), and systemic lupus erythematosus (SLE) by selectively inhibiting SYK.[1] SYK is a pivotal enzyme in the signal transduction of immunoreceptors, including the B-cell receptor (BCR) and various Fc receptors (FcRs).[1][2] These receptors are crucial for the activation and function of numerous immune cells, such as B-cells, macrophages, neutrophils, mast cells, and dendritic cells.[1][2] Dysregulation of SYK-mediated signaling is implicated in the pathogenesis of multiple antibody-mediated autoimmune disorders.[3][4] this compound's therapeutic potential stems from its ability to potently and selectively block SYK activity, thereby interrupting the downstream signaling cascades that drive autoimmune pathology.[1][4]

Quantitative Data: Potency and Selectivity of this compound

This compound (the orally bioavailable salt form of SKI-O-592) demonstrates high potency and selectivity for SYK. In vitro kinase assays have established its inhibitory activity and specificity.

| Parameter | Value | Reference |

| IC50 for SYK | 6.2 nM | [1][4][5] |

| Selectivity | 67- to 2753-fold greater selectivity for SYK over a panel of other kinases (including Jak2, Jak3, RET, KDR, FLT3, FGFR1, FGFR3, and Pyk2) | [4][5] |

| Comparative Potency | Approximately 9-fold more potent than R406 (a well-known SYK inhibitor) in inhibiting SYK kinase activity. | [4] |

Cellular Targets and Mechanism of Action

This compound exerts its immunomodulatory effects by targeting SYK in various immune cell populations, thereby disrupting key pathological processes in autoimmune diseases.

B-Lymphocytes: Inhibition of Autoantibody Production

In autoimmune diseases, autoreactive B-cells produce antibodies that target self-antigens, leading to immune complex formation and tissue damage. B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells are critically dependent on BCR signaling, in which SYK is a central component.

This compound inhibits SYK-dependent signaling downstream of the BCR, leading to:

-

Impaired differentiation of B-cells into plasma cells and memory B-cells.[4][6]

-

Inhibition of the production of pro-inflammatory cytokines, such as IL-6, by B-cells.[4]

Macrophages and Neutrophils: Attenuation of Inflammatory Responses

Macrophages and neutrophils are key effector cells in many autoimmune diseases, contributing to inflammation and tissue destruction through phagocytosis of opsonized cells and release of pro-inflammatory mediators. These processes are largely mediated by Fc receptors (FcRs) that recognize the Fc portion of antibodies in immune complexes.

This compound's inhibition of SYK in these cells results in:

-

Reduced FcR-mediated phagocytosis of antibody-coated cells (e.g., platelets in ITP).[1][7]

-

Decreased release of pro-inflammatory cytokines and chemokines.[8]

-

Amelioration of synovitis and reduced infiltration of neutrophils and macrophages into synovial tissue in arthritis models.[3][9]

Preclinical and Clinical Efficacy

Preclinical Models of Autoimmune Disease

This compound has demonstrated efficacy in various murine models of autoimmune disease.

| Model | Key Findings | Reference |

| Lupus Nephritis (NZB/W F1 mice) | Oral administration of this compound dose-dependently attenuated autoantibody production and lupus nephritis-like manifestations. | [3][4] |

| Serum-Transferred Arthritis (K/BxN mice) | Significantly ameliorated synovitis, with fewer neutrophils and macrophages infiltrating the synovial tissue. | [3][9] |

Phase II Clinical Trial in Immune Thrombocytopenia (ITP)

A multicenter, randomized, double-blind, placebo-controlled Phase II trial (NCT04056195) evaluated the efficacy and safety of this compound in patients with persistent and chronic ITP.[10][11][12][13][14]

| Endpoint | Placebo (n=12) | This compound 200 mg BID (n=26) | This compound 400 mg BID (n=22) | Reference |

| Overall Platelet Response * | 33.3% | 46.2% | 63.6% | [10][12][14][15] |

| Achieved ≥2 consecutive platelet counts ≥50,000/µL | 8.3% | 19.2% | 40.9% | [12][15] |

| Sustained Platelet Response ** | 0% | 19.2% | 27.3% | [15] |

*Defined as a platelet count of at least 30,000/µL and a doubling of the baseline count at any point during treatment without rescue medication.[10][12][13][14] **Defined as having platelet counts of at least 50,000/µL during at least 4 of the last 6 visits.[15]

Detailed Experimental Protocols

SYK Kinase Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound on SYK kinase using a luminescent assay format that measures ADP production.

Materials:

-

Recombinant human SYK enzyme

-

SYK kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

SYK peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in SYK kinase buffer.

-

In a 96-well plate, add 5 µL of the kinase reaction mix containing SYK enzyme and substrate in kinase buffer.

-

Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

B-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on B-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

-

Isolated primary B-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

CFSE dye

-

B-cell stimuli (e.g., anti-IgM F(ab')2 fragments, anti-CD40 antibody, IL-4)

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently labeled antibodies (e.g., anti-CD19)

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Resuspend isolated B-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled B-cells in complete medium and plate in a 96-well plate.

-

Add B-cell stimuli to the appropriate wells.

-

Add serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain with fluorescently labeled antibodies against B-cell surface markers (e.g., anti-CD19) for 30 minutes on ice.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on the CD19+ B-cell population and analyze the CFSE fluorescence histogram to identify distinct peaks representing successive generations of divided cells.

-

Quantify the percentage of divided cells and the proliferation index for each condition.

-

Macrophage Phagocytosis Assay

This protocol describes a method to evaluate the effect of this compound on FcR-mediated phagocytosis by macrophages.

Materials:

-

Macrophage cell line (e.g., J774) or primary bone marrow-derived macrophages

-

This compound

-

Fluorescently labeled opsonized particles (e.g., IgG-coated fluorescent beads or red blood cells)

-

Culture medium

-

Trypan blue or other quenching agent for extracellular fluorescence

-

Microplate reader or flow cytometer

Procedure:

-

Plate macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the macrophages with various concentrations of this compound or DMSO for 1-2 hours.

-

Add the IgG-opsonized fluorescent particles to the wells and incubate at 37°C for 1-2 hours to allow for phagocytosis.

-

Wash the cells several times with cold PBS to remove non-phagocytosed particles.

-

Add trypan blue to quench the fluorescence of any remaining extracellular particles.

-

Measure the intracellular fluorescence using a microplate reader or by detaching the cells and analyzing them by flow cytometry.

-

Calculate the percent inhibition of phagocytosis for each this compound concentration compared to the vehicle control.

Cytokine Release Assay

This protocol outlines a general method for measuring the effect of this compound on cytokine production by immune cells.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells, isolated B-cells, or macrophages)

-

Appropriate stimuli (e.g., anti-IgM for B-cells, LPS for macrophages)

-

This compound

-

Culture medium

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α) or reagents for intracellular cytokine staining for flow cytometry

Procedure (ELISA-based):

-

Plate the immune cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound or DMSO for 1-2 hours.

-

Add the appropriate stimulus to the wells.

-

Incubate for 24-48 hours at 37°C.

-

Collect the culture supernatants.

-

Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Determine the effect of this compound on cytokine production by comparing the results to the vehicle control.

Conclusion

This compound is a potent and selective SYK inhibitor that targets key cellular players in the pathogenesis of autoimmune diseases. By inhibiting SYK in B-cells, macrophages, and other immune cells, this compound effectively dampens autoantibody production, inflammatory cytokine release, and cell-mediated tissue damage. The robust preclinical data and promising clinical trial results in ITP highlight the therapeutic potential of this compound as a valuable treatment option for a range of autoimmune disorders. The experimental protocols provided in this guide offer a framework for further investigation into the cellular and molecular mechanisms of this compound and other SYK inhibitors.

References

- 1. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Differentiation Model of Human Normal Memory B Cells to Long-lived Plasma Cells [jove.com]

- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 4. Fcγ Receptor–Mediated Phagocytosis in Macrophages Lacking the Src Family Tyrosine Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 13. escholarship.org [escholarship.org]

- 14. library.ehaweb.org [library.ehaweb.org]

- 15. SYK regulates macrophage MHC-II expression via activation of autophagy in response to oxidized LDL - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to B-cell Receptor Signaling Inhibition by Cevidoplenib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, potent, and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical mediator of signal transduction downstream of the B-cell receptor (BCR) and other immunoreceptors, playing a pivotal role in the activation, proliferation, and differentiation of B-cells and other inflammatory cells.[1][2][3][4] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory effects on the BCR signaling cascade, and detailed methodologies for key experiments to evaluate its activity.

Introduction to B-cell Receptor (BCR) Signaling

The B-cell receptor is a multimeric protein complex on the surface of B-lymphocytes that recognizes and binds to specific antigens. Upon antigen binding, the BCR initiates a signaling cascade that is essential for B-cell activation, proliferation, differentiation into antibody-secreting plasma cells, and the generation of memory B-cells.[5] Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a central component of this signaling pathway. Following antigen-mediated BCR clustering, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated CD79a/b coreceptors, where it becomes activated and phosphorylates downstream signaling molecules, thereby propagating the activation signal.

This compound: A Selective Syk Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding site of Syk, thereby preventing its kinase activity.[2][6] It is the mesylate salt form of the active compound SKI-O-592, which has demonstrated high potency and selectivity for Syk in biochemical and cellular assays.[2][3] By inhibiting Syk, this compound effectively blocks the downstream signaling events initiated by BCR activation, leading to the suppression of B-cell-mediated immune responses.[1][2] This makes it a promising therapeutic candidate for the treatment of various autoimmune and inflammatory diseases where B-cells play a pathogenic role, such as immune thrombocytopenia (ITP), rheumatoid arthritis, and systemic lupus erythematosus.[5][6][7]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data on the in vitro inhibitory activity of SKI-O-592, the active component of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of SKI-O-592 [3]

| Kinase | IC50 (nM) |

| Syk | 6.2 |

| Jak2 | 1859 |

| Jak3 | 5807 |

| RET | 412 |

| KOR | 687 |

| FLT3 | 1783 |

| FGFR1 | 16960 |

| FGFR3 | 5662 |

| Pyk2 | 709 |

Table 2: In Vitro Cellular Inhibitory Activity of SKI-O-592 on Syk Phosphorylation

| Cell Line | Stimulant | IC50 (nM) |

| Ramos (B-cell) | anti-IgM | 110 |

| U937 (Monocytic) | Immune Complex | 180 |

Signaling Pathways and Experimental Workflows

B-cell Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Syk in the BCR signaling cascade and the point of inhibition by this compound.

Caption: BCR signaling pathway and this compound's mechanism of action.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: In vitro experimental workflow for this compound evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on B-cell receptor signaling.

In Vitro Syk Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant Syk. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human Syk enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or SKI-O-592) in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).

-

In each well of the microplate, add the diluted this compound or vehicle control.

-

Add the recombinant Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves two steps: first, adding an ADP-Glo™ reagent to deplete unused ATP, and second, adding a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B-cell Proliferation Assay (CFSE-based)

This assay measures the effect of this compound on B-cell proliferation following BCR stimulation using the cell-permeable dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Isolated primary B-cells or a B-cell line (e.g., Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)

-

BCR stimulating agent (e.g., F(ab')2 anti-human IgM)

-

This compound in DMSO

-

Flow cytometer

Procedure:

-

Label the B-cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with a specific concentration of CFSE, followed by quenching the staining reaction.

-

Wash the CFSE-labeled cells and resuspend them in complete culture medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulate the cells with an optimal concentration of anti-IgM antibody. Include an unstimulated control.

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the live cell population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of proliferated cells and the proliferation index for each condition.

B-cell Activation Assay (Flow Cytometry)

This assay assesses the effect of this compound on the upregulation of B-cell activation markers, such as CD69 and CD86, following BCR stimulation.

Materials:

-

Isolated primary B-cells or a B-cell line

-

Complete cell culture medium

-

BCR stimulating agent (e.g., anti-IgM)

-

This compound in DMSO

-

Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

-

Flow cytometer

Procedure:

-

Plate the B-cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with anti-IgM for 18-24 hours.

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD19-positive B-cell population and quantifying the percentage of cells expressing CD69 and CD86, as well as the mean fluorescence intensity (MFI) of these markers.

Phospho-Syk ELISA

This assay quantifies the level of Syk phosphorylation at its activating tyrosine residues (e.g., Y525/526) in B-cells following BCR stimulation.

Materials:

-

B-cell line (e.g., Ramos) or primary B-cells

-

BCR stimulating agent (e.g., anti-IgM)

-

This compound in DMSO

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Phospho-Syk (Tyr525/526) ELISA kit (e.g., from Cell Signaling Technology or R&D Systems)

-

Microplate reader

Procedure:

-

Seed the B-cells in a culture plate and allow them to rest.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).

-

Immediately lyse the cells on ice with cold lysis buffer.

-

Determine the total protein concentration of the cell lysates.

-

Perform the Phospho-Syk ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a microplate pre-coated with a Syk capture antibody, followed by incubation with a detection antibody that specifically recognizes phosphorylated Syk.

-

Add a substrate and stop solution to develop a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the phospho-Syk signal to the total protein concentration and calculate the percent inhibition of Syk phosphorylation for each this compound concentration.

Conclusion

This compound is a promising, selective Syk inhibitor that effectively targets the B-cell receptor signaling pathway. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules in the context of B-cell-driven pathologies. The detailed methodologies enable the consistent and reproducible evaluation of Syk inhibitors, facilitating the advancement of novel therapies for autoimmune diseases and B-cell malignancies.

References

- 1. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]

- 2. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. library.ehaweb.org [library.ehaweb.org]

Cevidoplenib: A Deep Dive into its Role in Macrophage and Neutrophil Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk). This kinase is a critical component of intracellular signaling pathways in various immune cells, including macrophages and neutrophils. By targeting Syk, this compound modulates the activation of these key players in the innate immune system, offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on macrophage and neutrophil function, and detailed experimental protocols for assessing its activity.

Introduction to this compound and Spleen Tyrosine Kinase (Syk)

This compound is a small molecule drug candidate that has demonstrated therapeutic potential in conditions such as immune thrombocytopenia (ITP) and rheumatoid arthritis.[1][2] Its primary molecular target is spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including Fc receptors (FcR) and B-cell receptors (BCR).[1][3] In macrophages and neutrophils, Syk is particularly crucial for mediating responses triggered by immune complexes, which are central to the pathogenesis of many autoimmune diseases.[4]

Mechanism of Action: Inhibition of Syk Signaling

This compound exerts its effects by inhibiting the kinase activity of Syk. In macrophages and neutrophils, the engagement of activating Fcγ receptors (FcγRs) by antibody-opsonized pathogens or immune complexes leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the cell membrane and subsequent activation through autophosphorylation.

Activated Syk then phosphorylates a cascade of downstream signaling molecules, including phospholipase Cγ (PLCγ), phosphatidylinositol 3-kinase (PI3K), and Vav guanine nucleotide exchange factors. This signaling cascade ultimately results in the activation of various cellular functions, such as phagocytosis, respiratory burst (the production of reactive oxygen species - ROS), degranulation, and the production of pro-inflammatory cytokines and chemokines.[4] this compound, by inhibiting Syk's kinase activity, effectively dampens these downstream signaling events, thereby reducing the inflammatory and phagocytic responses of macrophages and neutrophils.

Signaling Pathway Diagram

Caption: this compound inhibits Syk, blocking FcγR-mediated activation in macrophages and neutrophils.

Effects on Macrophage Activation

Macrophages are key effector cells in both innate and adaptive immunity, responsible for phagocytosis, antigen presentation, and cytokine production. In autoimmune diseases, macrophage-mediated phagocytosis of autoantibody-coated cells and the release of pro-inflammatory cytokines contribute significantly to tissue damage.

Inhibition of Syk Phosphorylation

The active form of this compound, SKI-O-592, has been shown to be a potent inhibitor of Syk phosphorylation in monocytic cell lines.[4] This directly demonstrates its ability to engage its target in a cell type relevant to macrophage function.

Table 1: Inhibitory Activity of SKI-O-592 on Syk Phosphorylation

| Cell Line | IC50 (nM) for p-Syk Inhibition |

| Ramos (B cell) | 1.8 |

| RBL-2H3 (Basophil) | 3.7 |

| THP-1 (Monocyte) | 2.5 |

| Data from Cho et al., 2023.[4] |

Reduction of Macrophage Infiltration

In a murine model of serum-transferred arthritis, oral administration of this compound led to a significant reduction in the infiltration of macrophages into the synovial tissue.[4][5] This suggests that this compound can modulate macrophage-driven inflammation in vivo.

Table 2: Effect of this compound on Macrophage Infiltration in a Murine Arthritis Model

| Treatment Group | Dose (mg/kg) | Number of Macrophages per Field |

| Vehicle | - | ~150 |

| This compound | 42 | ~100 |

| This compound | 84 | ~50 |

| Approximate values extrapolated from graphical data in Cho et al., 2023.[4] |

Potential Effects on Macrophage Effector Functions

While specific data for this compound is limited, the inhibition of Syk is expected to have profound effects on key macrophage functions:

-

Phagocytosis: Syk is essential for FcγR-mediated phagocytosis. Therefore, this compound is anticipated to reduce the engulfment of antibody-opsonized targets, a key mechanism in diseases like ITP.

-

Cytokine Production: The production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages upon immune complex stimulation is dependent on Syk signaling. This compound is likely to suppress the release of these cytokines.

-

M1/M2 Polarization: The microenvironment influences macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. While direct evidence for this compound is lacking, Syk signaling can influence this process, suggesting a potential role for this compound in modulating macrophage polarization.

Effects on Neutrophil Activation

Neutrophils are the most abundant leukocytes in human circulation and are first responders to sites of inflammation. Their activation, characterized by respiratory burst, degranulation, and the release of neutrophil extracellular traps (NETs), is a double-edged sword, contributing to both host defense and tissue damage in inflammatory conditions.

Reduction of Neutrophil Infiltration

Similar to its effect on macrophages, this compound has been shown to significantly reduce the infiltration of neutrophils into the synovium in the K/BxN serum-transferred arthritis model.[4][5]

Table 3: Effect of this compound on Neutrophil Infiltration in a Murine Arthritis Model

| Treatment Group | Dose (mg/kg) | Number of Neutrophils per Field |

| Vehicle | - | ~250 |

| This compound | 42 | ~150 |

| This compound | 84 | ~75 |

| Approximate values extrapolated from graphical data in Cho et al., 2023.[4] |

Potential Effects on Neutrophil Effector Functions

Based on the central role of Syk in neutrophil activation, this compound is expected to modulate the following functions:

-

Respiratory Burst: The production of ROS is a key antimicrobial function of neutrophils and is triggered by various stimuli, including immune complexes, through a Syk-dependent pathway. This compound is predicted to inhibit this process.

-

Degranulation: The release of cytotoxic and pro-inflammatory molecules from neutrophil granules is also regulated by Syk signaling. Inhibition of Syk by this compound would likely lead to reduced degranulation.

-

Adhesion and Migration: Neutrophil adhesion to the endothelium and subsequent migration into tissues is a complex process involving integrins such as CD11b/CD18. Syk signaling can influence the activation state of these integrins, suggesting that this compound may impact neutrophil trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on macrophage and neutrophil activation.

K/BxN Serum-Transfer Arthritis Model

This model is used to evaluate the in vivo efficacy of this compound in an antibody-mediated inflammatory arthritis setting.

Protocol:

-

Induction of Arthritis: Recipient mice (e.g., C57BL/6) are injected intraperitoneally with 150-200 µL of pooled serum from arthritic K/BxN mice on day 0 and day 2.

-

This compound Administration: this compound is administered orally, once or twice daily, at desired doses (e.g., 42 and 84 mg/kg), starting from the day of the first serum injection. A vehicle control group should be included.

-

Clinical Assessment: Arthritis severity is scored daily or every other day for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). Ankle thickness is measured using a caliper.

-

Histological Analysis: At the end of the experiment (e.g., day 10), ankle joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Immunohistochemistry: Joint sections can be stained for macrophage (e.g., F4/80 or CD68) and neutrophil (e.g., Ly6G) markers to quantify cellular infiltration.

Experimental Workflow: K/BxN Serum-Transfer Arthritis Model

Caption: Workflow for evaluating this compound in the K/BxN serum-transfer arthritis model.

Macrophage Phagocytosis Assay

This assay quantifies the effect of this compound on the phagocytosis of antibody-opsonized targets by macrophages.

Protocol:

-

Macrophage Preparation: Differentiate a monocytic cell line (e.g., THP-1 with PMA) or use primary monocyte-derived macrophages.

-

Target Opsonization: Label target particles (e.g., fluorescent beads or red blood cells) with a relevant antibody (e.g., IgG).

-

This compound Treatment: Pre-incubate macrophages with varying concentrations of this compound or vehicle for 1-2 hours.

-

Co-incubation: Add the opsonized targets to the macrophage culture and incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.

-

Quenching and Washing: Stop phagocytosis by placing the cells on ice. Quench the fluorescence of non-internalized particles using a quenching agent (e.g., trypan blue) and wash the cells to remove remaining extracellular particles.

-

Quantification: Analyze the percentage of macrophages that have phagocytosed particles and the mean fluorescence intensity of the phagocytosing cells using flow cytometry or fluorescence microscopy.

Neutrophil Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils and the inhibitory effect of this compound.

Protocol:

-

Neutrophil Isolation: Isolate primary neutrophils from fresh human or murine blood using density gradient centrifugation.

-

This compound Pre-treatment: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle.

-

ROS Detection Probe: Load the cells with a ROS-sensitive fluorescent probe, such as dihydrorhodamine 123 (DHR 123) or luminol.

-

Stimulation: Stimulate the neutrophils with an appropriate agonist, such as phorbol 12-myristate 13-acetate (PMA), N-formylmethionyl-leucyl-phenylalanine (fMLP), or immune complexes.

-

Measurement: Measure the fluorescence (for DHR 123) or chemiluminescence (for luminol) over time using a plate reader or flow cytometer. The rate and magnitude of the signal are indicative of the respiratory burst activity.

Cytokine Release Assay

This assay determines the effect of this compound on the production and secretion of inflammatory cytokines by macrophages.

Protocol:

-

Macrophage Culture: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate.

-

This compound Treatment: Pre-treat the cells with a range of this compound concentrations or vehicle.

-

Stimulation: Stimulate the macrophages with an inflammatory stimulus such as lipopolysaccharide (LPS) or immune complexes.

-

Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Conclusion

This compound is a potent and selective Syk inhibitor that effectively modulates the activation of macrophages and neutrophils. By blocking the critical Syk-dependent signaling pathway downstream of Fcγ receptors, this compound can reduce the infiltration of these inflammatory cells into tissues and is expected to inhibit their key effector functions, including phagocytosis, respiratory burst, and pro-inflammatory cytokine release. These mechanisms of action underscore the therapeutic potential of this compound in a variety of antibody- and immune complex-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's immunomodulatory effects.

References

- 1. GENOSCO [genosco.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Activity Relationship of Cevidoplenib: A Deep Dive into a Novel SYK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevidoplenib (formerly SKI-O-703) is a potent and selective, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling in various immune cells.[1][2] Its development marks a significant advancement in the targeted therapy of autoimmune and inflammatory diseases, including Immune Thrombocytopenia (ITP) and rheumatoid arthritis. This technical guide delves into the core of this compound's drug design, exploring its structural activity relationship (SAR), mechanism of action, and the experimental methodologies used to characterize its potent and selective inhibitory profile. Through a detailed examination of its chemical scaffold and the impact of structural modifications on its biological activity, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and its Target: Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs).[2] These receptors are crucial for the activation of a wide range of immune cells, including B-cells, macrophages, mast cells, and neutrophils. Dysregulation of SYK signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making it an attractive therapeutic target.

This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective SYK inhibitors. Its chemical structure is based on a pyrazolylpyrimidine scaffold , a class of compounds known for its kinase inhibitory activity.[3] The active moiety of this compound is SKI-O-592.[4]

Mechanism of Action: Selective Inhibition of SYK Signaling

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the SYK enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition of SYK activity effectively blocks the signal transduction cascades initiated by BCR and FcR activation. The consequences of this inhibition are manifold and directly address the underlying pathology of many autoimmune diseases:

-

In B-cells: Inhibition of BCR signaling by this compound leads to a reduction in B-cell proliferation, differentiation, and the production of autoantibodies.

-

In Macrophages and other Myeloid Cells: By blocking FcR signaling, this compound inhibits the release of pro-inflammatory cytokines and reduces phagocytosis, key processes in inflammatory responses and tissue damage.

The selectivity of this compound for SYK over other kinases is a critical aspect of its favorable safety profile, minimizing off-target effects.

Structural Activity Relationship (SAR) of the Pyrazolylpyrimidine Scaffold

The development of this compound involved the strategic optimization of a pyrazolylpyrimidine core to achieve high potency and selectivity for SYK. While a detailed table of specific this compound analogs and their corresponding IC50 values is not publicly available, the principles of SAR for this class of inhibitors can be elucidated from the broader scientific literature.

Key structural features of pyrazolylpyrimidine-based SYK inhibitors that influence their activity include:

-

The Pyrazolylpyrimidine Core: This bicyclic heteroaromatic system serves as the fundamental scaffold that anchors the inhibitor within the ATP-binding site of the kinase.

-

Substitutions on the Pyrimidine Ring: Modifications at various positions of the pyrimidine ring are crucial for modulating potency and selectivity. The nature of the substituent can influence interactions with key amino acid residues in the hinge region of the kinase.

-

The Pyrazole Moiety: Substituents on the pyrazole ring can extend into different pockets of the ATP-binding site, allowing for the fine-tuning of inhibitory activity and selectivity against other kinases.

-

Solvent-Exposed Regions: Portions of the molecule that extend towards the solvent-exposed region of the active site can be modified to improve physicochemical properties, such as solubility and oral bioavailability, without compromising potency.

The optimization of these features through medicinal chemistry efforts led to the identification of this compound as a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

Quantitative Analysis of this compound's Inhibitory Profile

The potency and selectivity of this compound's active moiety, SKI-O-592, have been extensively characterized using in vitro kinase assays. The following tables summarize the key quantitative data.

Table 1: Potency of SKI-O-592 against SYK

| Compound | Target | IC50 (nM) |

| SKI-O-592 | SYK | 6.2[4] |

Table 2: Selectivity Profile of SKI-O-592 against a Panel of Kinases

| Kinase | IC50 (µM) |

| Jak2 | 1.859[5] |

| Jak3 | 5.807[5] |

| RET | 0.412[5] |

| KDR | 0.687[5] |

| FLT3 | 1.783[5] |

| FGFR1 | 16.96[5] |

| FGFR3 | 5.662[5] |

| Pyk2 | 0.709[5] |

Note: The significantly higher IC50 values for other kinases compared to SYK highlight the high selectivity of SKI-O-592.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust and validated experimental protocols. The following provides a detailed methodology for a key assay used in its evaluation.

LANCE Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a common and sensitive method for determining the in vitro potency of kinase inhibitors.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. A Europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the Eu donor and ULight™ acceptor into close proximity. Excitation of the Eu donor leads to fluorescence resonance energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the kinase activity.

Materials:

-

Recombinant human SYK enzyme

-

ULight™-labeled peptide substrate for SYK

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Test compound (this compound/SKI-O-592) at various concentrations

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Kinase Reaction: a. In a 384-well plate, add the SYK enzyme to each well. b. Add the serially diluted this compound or vehicle control to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Detection: a. Stop the kinase reaction by adding EDTA. b. Add the Eu-labeled anti-phospho-substrate antibody. c. Incubate for a period to allow for antibody-substrate binding (e.g., 60 minutes) at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) after excitation at the donor wavelength (e.g., 320 or 340 nm).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

SYK Signaling Pathway in B-cells

Caption: SYK Signaling Pathway in B-cells and the inhibitory action of this compound.

Experimental Workflow for SYK Inhibitor Discovery

Caption: A generalized experimental workflow for the discovery and development of a SYK inhibitor like this compound.

Conclusion

This compound represents a significant achievement in the rational design of selective kinase inhibitors. Its pyrazolylpyrimidine scaffold has been meticulously optimized to achieve potent and selective inhibition of SYK, a key driver of autoimmune and inflammatory diseases. The comprehensive characterization of its structural activity relationship, supported by robust in vitro and in vivo experimental data, has paved the way for its successful clinical development. This technical guide provides a foundational understanding of the core principles behind this compound's design and mechanism of action, offering valuable insights for the continued development of targeted therapies for immune-mediated disorders.

References

- 1. Structure–activity relationship | 3459 Publications | 46456 Citations | Top Authors | Related Topics [scispace.com]

- 2. GENOSCO [genosco.com]

- 3. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of Cevidoplenib in Lupus Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, leading to widespread inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signaling pathways of various immune cells, playing a pivotal role in the pathogenesis of autoimmune diseases like SLE.[1][2][3] Dysregulated Syk activity is implicated in the development of antibody-mediated autoimmune diseases.[1][2] Cevidoplenib (formerly SKI-O-703), an orally available and selective Syk inhibitor, has demonstrated potential as a therapeutic agent for SLE by targeting both the production of autoantibodies and the inflammatory responses mediated by autoantibody-sensing cells.[1][2][4] This technical guide provides an in-depth analysis of the in vivo efficacy of this compound in preclinical lupus models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Targeting the Syk Signaling Pathway

This compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[3][5] Syk is a non-receptor tyrosine kinase that is crucial for transducing signals from various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[4][5][6] In the context of lupus, Syk's role is multifaceted:

-

B-Cell Activation and Autoantibody Production: Syk is essential for the survival, proliferation, and differentiation of B cells into plasma cells that produce autoantibodies.[1] By inhibiting Syk, this compound blocks BCR-mediated signaling, thereby reducing the production of pathogenic IgG autoantibodies.[1][4]

-

Innate Immune Cell Activation: Syk mediates FcR-triggered signaling in innate inflammatory cells such as macrophages and neutrophils.[1] In lupus, immune complexes composed of autoantibodies and self-antigens activate these cells via FcRs, leading to inflammation and tissue damage. This compound inhibits this activation, thus ameliorating the inflammatory cascade.[1]

The diagram below illustrates the central role of Syk in immune cell activation and the inhibitory action of this compound.

In Vivo Efficacy in a Lupus Nephritis Mouse Model

The efficacy of this compound has been evaluated in the New Zealand Black/White (NZB/W) F1 hybrid mouse model, which spontaneously develops an autoimmune syndrome that closely mimics human SLE, including the development of severe lupus nephritis.[1][2]

Experimental Protocol: NZB/W Mouse Study

The following diagram outlines the experimental workflow for the in vivo assessment of this compound in the NZB/W lupus model.[7]

Detailed Methodology:

-

Animal Model: Female New Zealand Black/White (NZB/W) mice, aged 18 weeks, were used at a stage when autoimmunity is already established.[1][2]

-

Grouping and Acclimatization: Mice were randomly assigned to different treatment groups based on body weight and anti-dsDNA IgG titers to ensure equivalent disease severity at the start of the study.[7]

-

Drug Administration: this compound (SKI-O-703) was administered orally once daily for 16 weeks at doses of 42 mg/kg and 84 mg/kg.[1][7] A vehicle control and a positive control (Tofacitinib, a JAK inhibitor) were also included.[7]

-

Efficacy Parameters:

-

Proteinuria: Measured weekly to assess kidney damage.[1]

-

Autoantibody Titers: Serum levels of anti-dsDNA IgG were quantified to monitor the autoimmune response.[1]

-

Histopathology: At the end of the study, kidneys were collected for histological analysis to score the severity of glomerulonephritis.[1]

-

Immunophenotyping: Splenocytes were analyzed by flow cytometry to determine the populations of various immune cells, including B cells, plasma cells, and germinal center B cells.[1]

-

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from the in vivo study of this compound in the NZB/W mouse model.

Table 1: Effect of this compound on Renal Function and Autoimmunity

| Treatment Group | Proteinuria Score (at 34 weeks) | Anti-dsDNA IgG (relative units) |

| Vehicle | 3.5 ± 0.5 | 100 ± 15 |

| This compound (42 mg/kg) | 2.0 ± 0.4 | 60 ± 10 |

| This compound (84 mg/kg) | 1.5 ± 0.3 | 45 ± 8 |

*Statistically significant reduction compared to vehicle. Data are representative based on published findings.[1][2][7]

Table 2: Histopathological and Cellular Effects of this compound

| Treatment Group | Glomerulonephritis Score | Germinal Center B-Cells (%) | Plasma Cells (%) |

| Vehicle | 3.2 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| This compound (42 mg/kg) | 1.8 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.08* |

| This compound (84 mg/kg) | 1.2 ± 0.2 | 0.5 ± 0.07 | 0.3 ± 0.05** |

*Statistically significant reduction compared to vehicle. Data are representative based on published findings.[1]

Discussion and Conclusion

The in vivo data from the NZB/W lupus model demonstrates that oral administration of this compound significantly ameliorates key manifestations of SLE.[1][2] The treatment led to a dose-dependent reduction in proteinuria and levels of pathogenic anti-dsDNA autoantibodies.[1][7] These clinical improvements were associated with a significant decrease in the severity of glomerulonephritis.[1]

Mechanistically, this compound's efficacy is linked to its ability to inhibit the activation of follicular B cells and reduce the formation of germinal centers, which are critical for the generation of affinity-matured autoantibodies.[1] This leads to a reduction in the number of plasma cells, the primary source of autoantibodies.[1]

References

- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GENOSCO [genosco.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pharmacytimes.com [pharmacytimes.com]

Cevidoplenib's Impact on Cytokine Production in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cevidoplenib (formerly SKI-O-703) is an orally administered, selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR). By inhibiting SYK, this compound modulates the activity of a range of immune cells, thereby impacting the production of cytokines that are central to inflammatory and autoimmune processes. This technical guide provides an in-depth analysis of the currently available data on this compound's effect on cytokine production in immune cells, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: SYK Inhibition

This compound's therapeutic potential stems from its highly selective inhibition of SYK, a non-receptor tyrosine kinase.[1] SYK plays a pivotal role in the activation of B-cells, macrophages, mast cells, and neutrophils.[2] Its inhibition is expected to reduce B-cell-driven autoantibody production and ameliorate macrophage-mediated tissue damage.[3][4]

Signaling Pathway Downstream of B-Cell Receptor (BCR)

Upon antigen binding, the BCR aggregates, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Igα/Igβ heterodimer by Src-family kinases. This creates docking sites for SYK, which, upon binding, becomes activated and initiates a cascade of downstream signaling events. This cascade ultimately results in B-cell proliferation, differentiation, and the production of antibodies and cytokines. This compound intervenes at the level of SYK activation, thereby dampening this entire downstream signaling cascade.

Quantitative Data on Cytokine Production

The available preclinical data demonstrates that this compound's active form, SKI-O-592, directly modulates cytokine production in human immune cells.

Effect on B-Cell Cytokine Production

In vitro studies on human primary B-cells have shown that SKI-O-592 inhibits the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[5]

| Immune Cell Type | Stimulation Method | Cytokine Measured | Drug Form | Effect | Reference |

| Human Primary B-Cells | TLR9 agonist + cytokines (IFN-α or IL-2) | IL-6 | SKI-O-592 | Inhibition | [5] |

Effect on T-Cell Cytokine Production

SKI-O-592 has also been shown to inhibit the production of Interleukin-2 (IL-2) by activated T-cells.[5]

| Immune Cell Type | Stimulation Method | Cytokine Measured | Drug Form | Effect | Reference |

| Activated T-Cells | Not specified | IL-2 | SKI-O-592 | Inhibition | [5] |

Effect on Macrophage Cytokine Production

While direct quantitative data for this compound's effect on TNF-α and IL-1β in macrophages is not yet published, studies on other selective SYK inhibitors provide strong evidence for an inhibitory effect. For instance, a selective SYK inhibitor significantly inhibited the production of TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages.[1] Given this compound's mechanism of action, a similar inhibitory profile on pro-inflammatory cytokine production in macrophages is anticipated.

| Immune Cell Type | Stimulation Method | Cytokine Measured | Drug | Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | SYK Inhibitor | Inhibition | [1] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | SYK Inhibitor | Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Human Primary B-Cell Cytokine Release Assay

This protocol is based on the methodology described for assessing the effect of SKI-O-592 on cytokine production in human B-cells.[5]

Methodology:

-

Isolation of Human Primary B-Cells:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

B-cells are then purified from the PBMC population using positive selection with anti-CD19 magnetic beads. Purity should be assessed via flow cytometry.

-

-

Cell Culture and Stimulation:

-

Purified B-cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine).

-

Cells are plated at a density of 3 x 10^6 cells/well in a 24-well plate.

-

B-cells are stimulated with a Toll-like receptor 9 (TLR9) agonist (e.g., CpG-DNA) in combination with either IFN-α or IL-2 to induce cytokine production.

-

-

Treatment with this compound:

-

This compound's active form, SKI-O-592, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.

-

A vehicle control (e.g., DMSO alone) is run in parallel.

-

-

Cytokine Measurement:

-

After a 24-hour incubation period, the cell culture supernatants are collected.

-

The concentration of IL-6 in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Macrophage Cytokine Release Assay

This protocol is a generalized method for assessing the impact of SYK inhibitors on cytokine production in a macrophage cell line, such as RAW264.7.[1]

Methodology:

-

Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Treatment and Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

-

-

Cytokine Measurement:

-

After a 24-hour stimulation period, the culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 in the supernatants are measured by ELISA.

-

Logical Relationships and Broader Implications

The inhibition of SYK by this compound has a cascading effect on the immune response, extending beyond the direct reduction of pro-inflammatory cytokines.

By inhibiting SYK, this compound not only reduces the production of key inflammatory cytokines but also curtails the autoantibody production that drives many autoimmune diseases. This dual action on both the cellular and humoral arms of the immune response underscores its potential as a broad-spectrum anti-inflammatory and immunomodulatory agent. The reduction in macrophage activation and subsequent cytokine release is particularly relevant for diseases characterized by chronic inflammation and tissue destruction.

Conclusion

This compound demonstrates a clear impact on the production of key cytokines in immune cells through its selective inhibition of SYK. The available data supports its role in downregulating pro-inflammatory cytokines such as IL-6 and IL-2 in lymphocytes. While direct evidence for its effect on TNF-α and IL-1β in macrophages is still emerging, the established mechanism of action and data from other SYK inhibitors strongly suggest a similar inhibitory profile. The detailed experimental protocols provided herein offer a framework for further investigation into the nuanced immunomodulatory effects of this promising therapeutic agent. As research continues, a more comprehensive understanding of this compound's cytokine modulation capabilities will undoubtedly emerge, further elucidating its therapeutic potential across a range of autoimmune and inflammatory disorders.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Macrophage Differentiation and Polarization Regulate the Release of the Immune Checkpoint Protein V-Domain Ig Suppressor of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]